molecular formula C21H15F3N4O5 B11546086 N-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N'-[(E)-(4-methoxyphenyl)methylidene]benzene-1,2-diamine

N-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N'-[(E)-(4-methoxyphenyl)methylidene]benzene-1,2-diamine

Cat. No.: B11546086
M. Wt: 460.4 g/mol
InChI Key: KFPLJRVNPWICMI-UHFFFAOYSA-N
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Description

N-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N’-[(E)-(4-methoxyphenyl)methylidene]benzene-1,2-diamine is a complex organic compound characterized by its unique structure, which includes nitro, trifluoromethyl, methoxy, and imine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N’-[(E)-(4-methoxyphenyl)methylidene]benzene-1,2-diamine typically involves multiple steps:

    Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Methoxylation: The methoxy group is added via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Imine Formation: The final step involves the condensation of an amine with an aldehyde or ketone to form the imine linkage.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and imine groups, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the nitro groups to amines can be achieved using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents, nucleophiles.

Major Products

    Oxidation Products: Carboxylic acids, aldehydes, or ketones.

    Reduction Products: Amines.

    Substitution Products: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology

    Biological Probes: The compound can be used as a probe in biochemical assays to study enzyme activity or protein interactions.

    Drug Development: Its structural features make it a potential lead compound for the development of new pharmaceuticals.

Medicine

    Therapeutic Agents: Research is ongoing to explore its potential as an anti-cancer or anti-inflammatory agent.

Industry

    Dyes and Pigments: The compound’s aromatic structure and functional groups make it suitable for use in the synthesis of dyes and pigments.

    Polymers: It can be incorporated into polymer matrices to enhance their properties.

Mechanism of Action

The mechanism by which N-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N’-[(E)-(4-methoxyphenyl)methylidene]benzene-1,2-diamine exerts its effects depends on its application:

    Catalysis: It acts as a ligand, coordinating to metal centers and facilitating catalytic cycles.

    Biological Activity: It may interact with specific enzymes or receptors, modulating their activity through binding interactions.

    Material Properties: Its electronic structure can influence the conductivity, fluorescence, or other properties of materials.

Comparison with Similar Compounds

Similar Compounds

  • N-[2,6-dinitrophenyl]-N’-[(E)-(4-methoxyphenyl)methylidene]benzene-1,2-diamine
  • N-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N’-[(E)-(4-hydroxyphenyl)methylidene]benzene-1,2-diamine

Properties

Molecular Formula

C21H15F3N4O5

Molecular Weight

460.4 g/mol

IUPAC Name

N-[2-[(4-methoxyphenyl)methylideneamino]phenyl]-2,6-dinitro-4-(trifluoromethyl)aniline

InChI

InChI=1S/C21H15F3N4O5/c1-33-15-8-6-13(7-9-15)12-25-16-4-2-3-5-17(16)26-20-18(27(29)30)10-14(21(22,23)24)11-19(20)28(31)32/h2-12,26H,1H3

InChI Key

KFPLJRVNPWICMI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=NC2=CC=CC=C2NC3=C(C=C(C=C3[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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